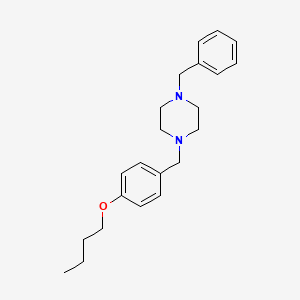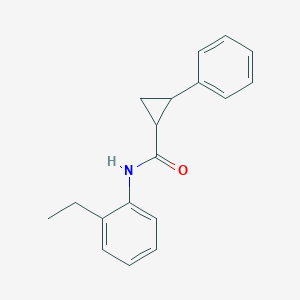![molecular formula C16H22N2O3 B5089602 butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate, commonly known as BPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCC is a carbamate derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
BPCC inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. BPCC has been shown to exhibit analgesic and antipyretic effects, which are beneficial for the treatment of pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
BPCC has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various disease processes. BPCC has also been shown to exhibit low toxicity, which makes it safe for use in lab experiments. However, BPCC has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to study its effects in vivo. BPCC also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on BPCC. One direction is to study the effects of BPCC in vivo, to determine its potential therapeutic applications. Another direction is to study the effects of BPCC on other inflammatory pathways, to determine its potential as a broad-spectrum anti-inflammatory agent. Additionally, the development of more potent and selective COX-2 inhibitors is an area of ongoing research, which may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion:
In conclusion, BPCC is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in various disease processes. BPCC has several advantages for lab experiments, including its high selectivity and low toxicity, but also has some limitations, including its synthetic nature and short half-life. Future research on BPCC may lead to the discovery of new compounds with improved therapeutic properties.
Méthodes De Synthèse
BPCC can be synthesized through various methods, including the reaction of 2-(1-pyrrolidinyl)aniline with butyl chloroformate. Another method involves the reaction of 2-(1-pyrrolidinyl)aniline with butyl isocyanate. The synthesis of BPCC has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
BPCC has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BPCC has been used to study the role of COX-2 in various disease processes, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
butyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)17-14-9-5-4-8-13(14)15(19)18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJJCBQQJSTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)

![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)

![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)